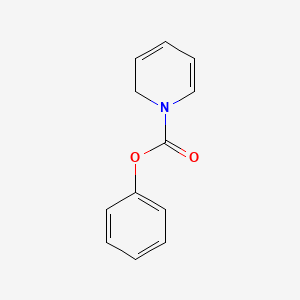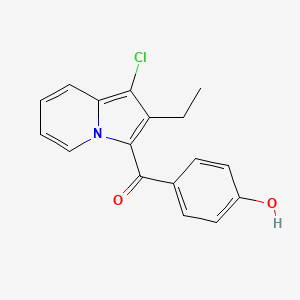
Decabutylpentasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decabutylpentasilolane is an organosilicon compound characterized by its unique structure consisting of five silicon atoms bonded to butyl groups. This compound is part of the larger family of silanes, which are silicon analogs of alkanes. This compound is known for its stability and versatility in various chemical reactions, making it a valuable compound in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decabutylpentasilolane typically involves the reaction of silicon tetrachloride with butyl lithium in an inert atmosphere. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. The general reaction can be represented as follows:
[ \text{SiCl}_4 + 4 \text{BuLi} \rightarrow \text{Si(Bu)}_4 + 4 \text{LiCl} ]
This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates and ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Decabutylpentasilolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Decabutylpentasilolane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and versatility.
Mécanisme D'action
The mechanism by which decabutylpentasilolane exerts its effects involves its ability to interact with various molecular targets through its silicon atoms and butyl groups. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The pathways involved in these processes are often complex and depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decamethylcyclopentasiloxane: Another organosilicon compound with a cyclic structure, used in cosmetics and personal care products.
Octamethylcyclotetrasiloxane: A smaller cyclic siloxane, also used in similar applications as decamethylcyclopentasiloxane.
Uniqueness
Decabutylpentasilolane is unique due to its linear structure and the presence of butyl groups, which impart different chemical properties compared to cyclic siloxanes. This uniqueness makes it suitable for specific applications where linear silanes are preferred over cyclic ones.
Propriétés
Numéro CAS |
75199-63-2 |
|---|---|
Formule moléculaire |
C40H90Si5 |
Poids moléculaire |
711.6 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5-decabutylpentasilolane |
InChI |
InChI=1S/C40H90Si5/c1-11-21-31-41(32-22-12-2)42(33-23-13-3,34-24-14-4)44(37-27-17-7,38-28-18-8)45(39-29-19-9,40-30-20-10)43(41,35-25-15-5)36-26-16-6/h11-40H2,1-10H3 |
Clé InChI |
AVIMDXQQJUFCRV-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si]1([Si]([Si]([Si]([Si]1(CCCC)CCCC)(CCCC)CCCC)(CCCC)CCCC)(CCCC)CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




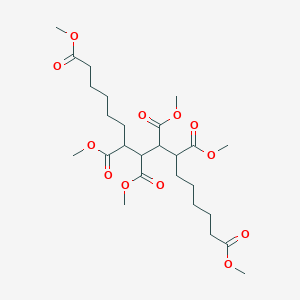
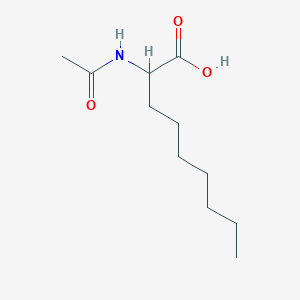
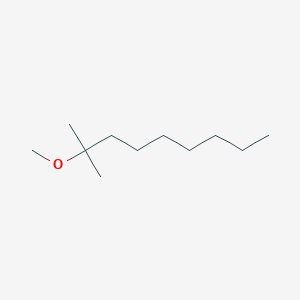
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)
